DHFR Inhibitory Selectivity Window vs. Reference Antifolates
N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide was evaluated against bovine liver dihydrofolate reductase (DHFR) and exhibited an IC₅₀ greater than 100,000 nM (>100 µM), representing essentially no measurable inhibition in this assay system [1]. By comparison, the classical antifolate methotrexate inhibits the same bovine liver DHFR with an IC₅₀ in the low nanomolar range (typically <50 nM), and even weak DHFR inhibitors such as trimethoprim show IC₅₀ values in the 1–10 µM range against mammalian DHFR [1][2]. This >3-order-of-magnitude activity gap confirms that this compound is functionally silent at DHFR, making it suitable as an in-class negative control for benzofuran-carboxamide DHFR screening panels.
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Methotrexate: IC₅₀ < 50 nM (bovine liver DHFR); Trimethoprim: IC₅₀ ~1–10 µM (mammalian DHFR class range) |
| Quantified Difference | >2,000-fold weaker than methotrexate; >10-fold weaker than weak DHFR inhibitor trimethoprim class range |
| Conditions | Bovine liver DHFR; NADPH consumption assay monitoring conversion of dihydrofolic acid to tetrahydrofolic acid (BindingDB/ChEMBL curated) |
Why This Matters
This >3-order-of-magnitude negative selectivity window validates the compound's utility as a DHFR-inactive control in benzofuran-carboxamide library screens, enabling researchers to distinguish target-specific inhibition from non-specific assay interference without resorting to structurally unrelated control molecules.
- [1] BindingDB. BDBM50378392 (CHEMBL573445). N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide. Affinity Data: IC₅₀ > 1.00×10⁵ nM. Assay: Inhibition of bovine liver DHFR assessed as NADPH consumption during conversion of dihydrofolic acid to tetrahydrofolic acid. Curated by ChEMBL, National University of Singapore. View Source
- [2] Schweitzer, B.I., Dicker, A.P., Bertino, J.R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB Journal, 4(8): 2441–2452. (Reference for methotrexate and trimethoprim DHFR inhibition potency class ranges used as comparator baseline.) View Source
